Methyl 3-cyano-2-oxo-3-phenylpropanoate
Overview
Description
Methyl 3-cyano-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H9NO3. It is a methyl ester derivative of phenylacetic acid, characterized by the presence of a cyano group and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-2-oxo-3-phenylpropanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl phenylacetate with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the cyano group replaces a hydrogen atom on the phenylacetate, followed by esterification to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to maintain a controlled environment, often involving the use of catalysts and specific temperature and pressure settings to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyano-2-oxo-3-phenylpropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The exact mechanism of action of methyl 3-cyano-2-oxo-3-phenylpropanoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the cyano and keto groups. These interactions can modulate biological pathways, enzyme activities, or chemical reactions, leading to the desired effects. Detailed studies on its mechanism of action are ongoing and vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the cyano group.
Phenylacetic acid derivatives: Share the phenylacetic acid backbone but differ in functional groups attached.
Uniqueness
Methyl 3-cyano-2-oxo-3-phenylpropanoate is unique due to the presence of both a cyano and a keto group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-cyano-2-oxo-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYOAFQKKKAQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478239 | |
Record name | methyl 3-cyano-2-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397887-10-4 | |
Record name | methyl 3-cyano-2-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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